molecular formula C9H12N2OS B1361808 2-Methoxy-5-methylphenylthiourea CAS No. 88686-29-7

2-Methoxy-5-methylphenylthiourea

Cat. No.: B1361808
CAS No.: 88686-29-7
M. Wt: 196.27 g/mol
InChI Key: IPKUQBKZOAIUOC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenylthiourea is an organic compound with the molecular formula C9H12N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a thiourea moiety (-NH-C(=S)-NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylphenylthiourea can be synthesized through the reaction of 2-methoxy-5-methylaniline with potassium thiocyanate. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-5-methylphenylthiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylthiourea
  • 2-Methylphenylthiourea
  • 5-Methylphenylthiourea

Comparison

2-Methoxy-5-methylphenylthiourea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUQBKZOAIUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352963
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88686-29-7
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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